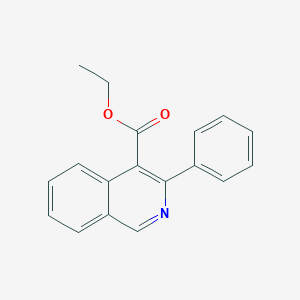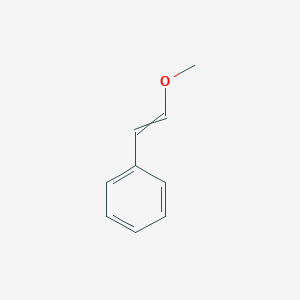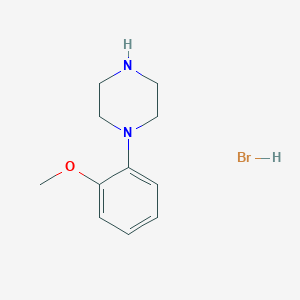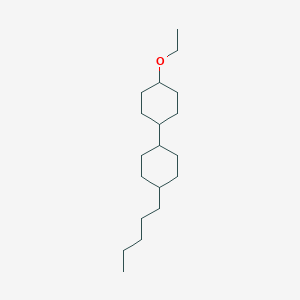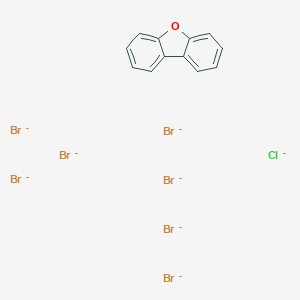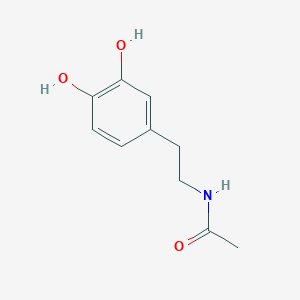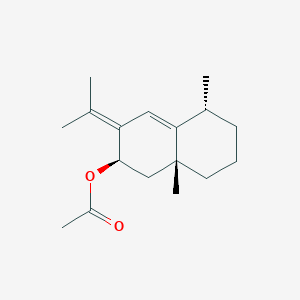
Coralloidin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coralloidin A is a natural product that has been isolated from the marine sponge, Spongia sp. It belongs to the class of compounds known as macrolides and has been found to exhibit a range of biological activities. The compound has been the subject of extensive research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Novel Eudesmane Sesquiterpenoids in Mediterranean Alcyonacean
Research by D'Ambrosio, Guerriero, and Pietra (1987) identified novel eudesmane sesquiterpenoids in the Mediterranean alcyonacean Alcyonium coralloides. These findings contribute to our understanding of the chemical diversity and potential biological activities of compounds in marine organisms (D'Ambrosio, Guerriero, & Pietra, 1987).
2. Genome Sequencing of Hericium coralloides
Zhang et al. (2022) conducted genome sequencing of Hericium coralloides, revealing its potential for treating diseases such as cardiovascular disorders and cancers. This research opens avenues for further investigations into bioactivity and evolutionary events of this species (Zhang et al., 2022).
3. Insights into Coral Microbiome
Bourne, Morrow, and Webster (2016) explored the coral microbiome, emphasizing its role in coral health and resilience. Understanding the coral microbiome can advance knowledge in coral biology and conservation (Bourne, Morrow, & Webster, 2016).
4. Application of CORAL Software in Modeling Cytotoxicity
Toropov et al. (2012) demonstrated the use of CORAL software to model cytotoxicity of metal oxide nanoparticles, contributing to a better understanding of environmental and biological interactions of these materials (Toropov et al., 2012).
5. Genomic and Microarray Approaches in Coral Reef Conservation
Forêt et al. (2007) highlighted the use of DNA microarrays and comparative genomics in coral reef conservation, offering insights into the biology and stress responses of coral reef organisms (Forêt et al., 2007).
6. Fabrication of Coral-Like Superhydrophobic Coating
Zhang et al. (2012) developed a superhydrophobic coating with a coralloid structure for water-oil separation, demonstrating the potential industrial applications of coral-inspired materials (Zhang et al., 2012).
7. Genome Sequencing and Analysis of Corallococcus spp.
Livingstone, Morphew, and Whitworth (2018) sequenced the genomes of Corallococcus spp. to investigate the genomic basis of predation, providing insights into the diversity and evolution of these organisms (Livingstone, Morphew, & Whitworth, 2018).
8. Corallorazines from Myxobacterium Corallococcus coralloides
Schmitz et al. (2014) isolated novel compounds, corallorazines, from the myxobacterium Corallococcus coralloides, contributing to the discovery of new antibiotics (Schmitz et al., 2014).
9. Molecular Tools for Coral Reef Restoration
Parkinson et al. (2018) discussed the use of molecular tools, such as biomarkers, in coral reef restoration, providing a framework to enhance coral conservation practices (Parkinson et al., 2018).
10. Corals and Their Potential Applications in Integrative Medicine
Cooper, Hirabayashi, Strychar, and Sammarco (2014) reviewed the therapeutic benefits derived from corals, highlighting their potential in anti-inflammatory, anticancer, bone repair, and neurological applications (Cooper, Hirabayashi, Strychar, & Sammarco, 2014).
Eigenschaften
CAS-Nummer |
105708-62-1 |
|---|---|
Produktname |
Coralloidin A |
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
[(2R,5R,8aR)-5,8a-dimethyl-3-propan-2-ylidene-1,2,5,6,7,8-hexahydronaphthalen-2-yl] acetate |
InChI |
InChI=1S/C17H26O2/c1-11(2)14-9-15-12(3)7-6-8-17(15,5)10-16(14)19-13(4)18/h9,12,16H,6-8,10H2,1-5H3/t12-,16-,17-/m1/s1 |
InChI-Schlüssel |
YHLAHQMPSSWXLH-CSMYWGQOSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@]2(C1=CC(=C(C)C)[C@@H](C2)OC(=O)C)C |
SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Kanonische SMILES |
CC1CCCC2(C1=CC(=C(C)C)C(C2)OC(=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



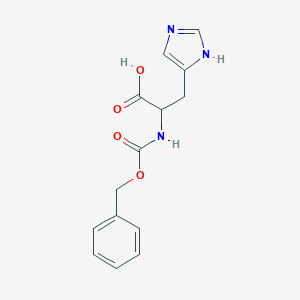
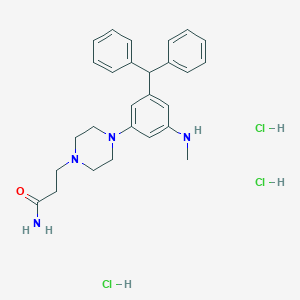
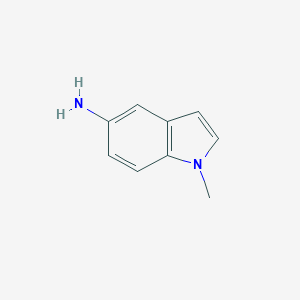
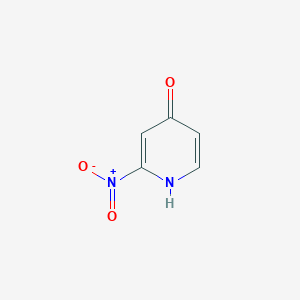
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
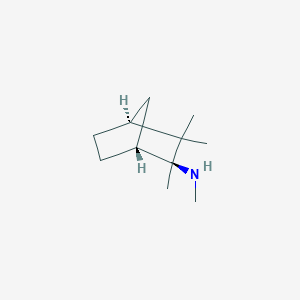
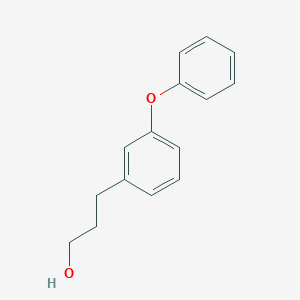
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
